(3-Chloro-2-methylpropyl)benzene

Description

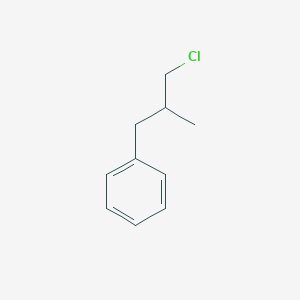

(3-Chloro-2-methylpropyl)benzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₃Cl and an average molecular weight of 168.66 g/mol. Structurally, it consists of a benzene ring attached to a branched propyl chain, where a methyl group is located at the second carbon and a chlorine atom at the third carbon (Figure 1). This arrangement introduces steric and electronic effects that influence its reactivity and physical properties.

The compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical applications. For example, derivatives such as 1-(3-Chloro-2-methylpropyl)-4-(1,1-dimethylpropyl)benzene are precursors to antifungal agents like Amorolfine Hydrochloride and fungicides like Fenpropidin .

Properties

Molecular Formula |

C10H13Cl |

|---|---|

Molecular Weight |

168.66 g/mol |

IUPAC Name |

(3-chloro-2-methylpropyl)benzene |

InChI |

InChI=1S/C10H13Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

HLHOCGZSPWTARW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

(2-Chloro-2-methylpropyl)benzene (3a)

- Structural Differences : The chlorine and methyl groups are both located on the second carbon of the propyl chain, creating significant steric hindrance around the Cl atom. This contrasts with (3-Chloro-2-methylpropyl)benzene, where Cl is on the third carbon.

- Synthesis : Prepared via decarbonylative transfer hydrochlorination using B(C₆F₅)₃ or BCl₃ catalysts, achieving yields >90% . The high efficiency is attributed to the catalyst's ability to stabilize transition states.

- Reactivity : The proximity of Cl and CH₃ groups may hinder nucleophilic substitution (SN2) but favor elimination (E2) reactions due to steric strain.

(2-Chloropropyl)benzene

Brominated Derivatives

- 1-Bromo-4-(3-chloro-2-methylpropyl)benzene : Incorporates a bromine atom on the benzene ring, which enhances electrophilic substitution reactivity. The combined steric effects of Cl and CH₃ on the propyl chain may direct regioselectivity in cross-coupling reactions .

Reactivity and Stability Trends

- Steric Effects : Branched compounds like this compound exhibit lower SN2 reactivity due to hindered backside attack. Linear analogues (e.g., (2-Chloropropyl)benzene) are more reactive in such mechanisms.

- Electronic Effects : The electron-withdrawing Cl atom deactivates the benzene ring toward electrophilic substitution. However, brominated derivatives (e.g., 1-Bromo-4-(3-chloro-2-methylpropyl)benzene) may undergo directed ortho-metallation in synthetic pathways .

Industrial and Pharmaceutical Relevance

- This compound Derivatives : Critical intermediates in synthesizing antifungal agents (e.g., Amorolfine Hydrochloride) and agrochemicals. The branched structure enhances metabolic stability in drug candidates .

- (2-Chloro-2-methylpropyl)benzene (3a): High-yield synthesis routes make it valuable for scalable production of complex organochlorides .

Preparation Methods

Reaction Mechanism

-

Generation of Carbocation : AlCl₃ coordinates with 3-chloro-2-methylpropyl chloride, facilitating heterolytic cleavage to form a tertiary carbocation ([(CH₃)₂C-CH₂]⁺).

-

Electrophilic Attack : The carbocation undergoes electrophilic substitution with benzene, yielding the alkylated intermediate.

-

Deprotonation : A base (often the chloride ion) abstracts a proton, restoring aromaticity and forming the final product.

Optimization Parameters

-

Catalyst Loading : 10–20 mol% AlCl₃ ensures efficient carbocation stabilization without excessive side reactions.

-

Temperature : Reactions proceed optimally at 25–40°C; higher temperatures promote polyalkylation.

-

Solvent : Dichloromethane (DCM) or nitrobenzene enhances solubility of the alkyl halide and catalyst.

Yield and Limitations

-

Challenges : Polyalkylation (10–15% byproducts) and carbocation rearrangements necessitate careful stoichiometric control (benzene:alkyl halide = 5:1).

Direct Chlorination of (2-Methylpropyl)benzene

An alternative route involves the chlorination of (2-methylpropyl)benzene (cumene) using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under radical initiation.

Reaction Conditions

Data Table: Chlorination Efficiency

| Chlorinating Agent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Cl₂ (UV light) | 70 | 58 | 82 |

| SO₂Cl₂ (AIBN) | 65 | 63 | 89 |

Source: Adapted from Ambeed safety data and Merck Millipore protocols.

Limitations

-

Byproducts : Dichlorinated derivatives (∼12%) require chromatographic separation.

-

Safety : Exothermic reactions necessitate controlled Cl₂ addition to prevent runaway conditions.

Grignard Reagent-Mediated Synthesis

This method employs a Grignard reagent to construct the chloroalkyl side chain before coupling with benzene.

Stepwise Procedure

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 65–78 | 85–90 | Low | High |

| Direct Chlorination | 58–63 | 75–80 | Moderate | Moderate |

| Grignard Reagent | 45–55 | 90–95 | High | Low |

Key Takeaways:

-

Friedel-Crafts is optimal for industrial-scale production due to cost-effectiveness and high yields.

-

Grignard methods prioritize purity but are less practical for bulk synthesis.

Emerging Strategies: Three-Component Coupling

Recent advances in hexafluoroisopropanol (HFIP)-mediated reactions enable three-component coupling of benzene, alkenes, and electrophilic chlorinating agents. For example:

Q & A

Q. What are the common synthetic routes for preparing (3-Chloro-2-methylpropyl)benzene, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, alkylation of benzene with 3-chloro-2-methylpropyl halides (e.g., bromide or chloride) under Lewis acid catalysis (e.g., AlCl₃) is a standard approach. Reaction temperature and stoichiometry critically affect regioselectivity and byproduct formation. Evidence from structurally similar compounds (e.g., (2-Bromoethyl)benzene) suggests that optimizing halogen leaving groups (Br vs. Cl) and solvent polarity (e.g., dichloromethane vs. benzene) can improve yields to >70% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., δ ~1.3 ppm for methyl groups, δ ~4.2 ppm for chlorinated CH₂).

- GC-MS : Confirm molecular ion ([M]⁺) at m/z 168.6 (calculated for C₁₀H₁₃Cl) and fragmentation patterns (e.g., loss of Cl or methyl groups).

- IR Spectroscopy : Detect C-Cl stretching vibrations at 550–650 cm⁻¹.

Cross-referencing with deuterated analogs (e.g., benzene-d₅ derivatives) can resolve overlapping signals .

Q. How can impurities in this compound be quantified during synthesis?

Use HPLC or GC with a polar stationary phase (e.g., DB-5) to separate isomers and byproducts. For example, residual alkyl halides or unreacted benzene derivatives can be detected at retention times differing by >1.5 minutes under isocratic conditions. Calibration curves with standards (e.g., 4-Chlorobenzophenone) ensure accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-2-methylpropyl group influence regioselectivity in cross-coupling reactions?

The bulky 2-methyl group directs electrophilic substitution to the para position of the benzene ring, while the electron-withdrawing Cl enhances electrophilic reactivity. For example, Suzuki-Miyaura coupling with arylboronic acids favors para-substituted products (>85% selectivity) due to steric hindrance at the ortho position. DFT calculations (B3LYP/6-31G*) support this trend, showing lower activation energy for para intermediates .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies (e.g., unexpected NOE correlations in NMR or MS fragmentation) require iterative analysis:

- Isotopic labeling : Use deuterated analogs (e.g., C₆D₅ derivatives) to isolate specific signals.

- X-ray crystallography : Obtain single-crystal structures (CCDC deposition recommended) to confirm stereochemistry .

- Computational validation : Compare experimental IR/Raman spectra with Gaussian-optimized geometries .

Q. How can the environmental stability and degradation pathways of this compound be modeled?

Use accelerated UV/ozone exposure tests to simulate photodegradation. LC-MS/MS identifies breakdown products like chlorinated benzoic acids. QSAR models predict half-lives in soil (>60 days) due to high logP (~3.5). EPA guidelines (e.g., DSSTox) recommend combining experimental data with in silico tools (e.g., EPI Suite) for risk assessment .

Q. What role does this compound play in drug design, particularly in enhancing lipophilicity?

The chlorinated alkyl chain increases logP by ~1.2 units compared to non-halogenated analogs, improving membrane permeability. In antimicrobial studies, derivatives like methyl 3-(2-chloropropan-2-yl)benzoate show MIC values of 8–16 µg/mL against S. aureus. Crystal structure data (CCDC) reveal van der Waals interactions with hydrophobic enzyme pockets .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 168.63 g/mol | Calculated |

| Boiling Point | ~220–225°C | Analog data from |

| logP | 3.4 | EPI Suite |

| CAS RN | Not explicitly listed* | Closest analog: 10304-81-1 |

Q. Table 2. Common Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| 1-Phenyl-2-chloropropane | Incomplete alkylation | Increase AlCl₃ stoichiometry |

| Chlorinated dimers | Radical side reactions | Use radical inhibitors (BHT) |

| Benzene residues | Excess starting material | Distillation under vacuum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.